Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a furan ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethyl phosphite with methyl iodide can yield dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves the use of large-scale reactors where the Michaelis-Arbuzov reaction is carried out under controlled conditions. The reaction parameters, such as temperature, pressure, and the molar ratios of reactants, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phosphonate ester to a phosphonic acid.
Reduction: Reduction reactions can modify the furan ring or the phosphonate group.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of esters or amides .
Scientific Research Applications
Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and stabilizers
Mechanism of Action
The mechanism of action of phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, diethyl ester
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, (1,1-dimethylethyl)-, monododecyl ester
Uniqueness
Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester is unique due to the presence of the furan ring and the tert-butyl group. These structural features confer distinct chemical properties, such as increased stability and specific reactivity patterns, which differentiate it from other phosphonic acid esters .
Properties
CAS No. |
790713-47-2 |
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Molecular Formula |
C13H23O4P |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-tert-butyl-4-(diethoxyphosphorylmethyl)furan |
InChI |
InChI=1S/C13H23O4P/c1-6-16-18(14,17-7-2)10-11-8-12(15-9-11)13(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
MDMRBTFLLNCBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=COC(=C1)C(C)(C)C)OCC |
Origin of Product |
United States |
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